Ytterbium boride

UHTC interphase shear modulus damage tolerance

Ytterbium boride, specifically ytterbium hexaboride (YbB₆, CAS 12008-33-2), is a rare-earth hexaboride crystallizing in the cubic CsCl-type structure (space group Pm3̄m) with octahedral boron units. Within the MB₆ family, YbB₆ occupies a distinct position as a nonmagnetic narrow-gap semiconductor with mixed-valence character (Yb²⁺/Yb³⁺), contrasting with the metallic LaB₆, dense Kondo system CeB₆, topological Kondo insulator SmB₆, and superconductor YB₆.

Molecular Formula B6Yb
Molecular Weight 237.9 g/mol
CAS No. 12008-33-2
Cat. No. B081702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium boride
CAS12008-33-2
Molecular FormulaB6Yb
Molecular Weight237.9 g/mol
Structural Identifiers
SMILESB12B3[B-]14B5[B-]23B45.[Yb+2]
InChIInChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2
InChIKeyVDVYOCSKBADDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium Boride (YbB₆, CAS 12008-33-2): Classification and Physicochemical Profile for Technical Procurement


Ytterbium boride, specifically ytterbium hexaboride (YbB₆, CAS 12008-33-2), is a rare-earth hexaboride crystallizing in the cubic CsCl-type structure (space group Pm3̄m) with octahedral boron units [1]. Within the MB₆ family, YbB₆ occupies a distinct position as a nonmagnetic narrow-gap semiconductor with mixed-valence character (Yb²⁺/Yb³⁺), contrasting with the metallic LaB₆, dense Kondo system CeB₆, topological Kondo insulator SmB₆, and superconductor YB₆ [1][2]. It has a calculated theoretical density of approximately 5.50 g/cm³ and a high melting point exceeding 2500 °C [3]. CAS 12008-33-2 corresponds specifically to the hexaboride stoichiometry YbB₆, which is the most studied ytterbium boride phase alongside the dodecaboride YbB₁₂.

Why Generic Hexaboride Substitution Is Inadequate—The Case for Specifying YbB₆ (CAS 12008-33-2) by Stoichiometry and Phase


Although all rare-earth hexaborides share the CsCl-type MB₆ framework, their electronic ground states span metallic, superconducting, semiconducting, Kondo-insulating, and mixed-valent regimes dictated by the 4f-electron occupancy of the metal ion [1]. Substituting YbB₆ with the more commercially common LaB₆ or CeB₆ is scientifically invalid for applications requiring a bulk semiconducting band gap, p-type thermoelectric polarity, or specific mechanical damage tolerance for high-temperature interphase functions. Even within the ytterbium–boron system, YbB₆ (CAS 12008-33-2) differs fundamentally from YbB₁₂, which is a correlated topological crystalline Kondo insulator with a nonzero mirror Chern number and distinct two-step energy gap structure (ΔE₁, ΔE₂) [2][3]. The quantitative evidence below demonstrates that YbB₆ is not an interchangeable member of the hexaboride class but rather a uniquely positioned material whose specific property envelope—spanning electronic, thermoelectric, and mechanical dimensions—cannot be replicated by its nearest analogs.

Quantitative Differentiation Evidence for Ytterbium Boride (YbB₆, CAS 12008-33-2) Versus Closest Analogs


Low Shear Deformation Resistance of YbB₆ (80 GPa) with High Damage Tolerance—Verified by First-Principles Prediction and Hot-Pressed Bulk Experiment

YbB₆ exhibits a combination of low shear deformation resistance, low Pugh's ratio (G/B), low brittleness index, and high damage tolerance index that is specifically sought for interphase materials in ultrahigh-temperature ceramic fiber-reinforced composites (UHTCf/UHTC). The shear modulus of YbB₆ was theoretically predicted to be 81 GPa and experimentally confirmed at 80 GPa on near-fully dense hot-pressed bulk specimens [1]. The Pugh's ratio B/G was calculated as 2.456, exceeding the 1.75 ductility threshold and indicating a ductile/tough material character [2]. In contrast, candidate UHTC matrices such as ZrB₂ and HfB₂ exhibit high hardness (>20 GPa) combined with intrinsic brittleness (low G/B), limiting their application in composites requiring crack deflection at fiber–matrix interfaces [1]. YbB₆ is explicitly evaluated against these requirements and found to possess low shear deformation resistance enabling mechanical fuse behavior—cracks are arrested or deflected when propagating from the matrix into a YbB₆ interphase layer—a property not shared by LaB₆ or CeB₆, which have not been assessed for this function.

UHTC interphase shear modulus damage tolerance ceramic matrix composites mechanical fuse

YbB₆ as a p-Type Thermoelectric Counterpart to n-Type Alkaline-Earth Hexaborides: Seebeck Coefficient Parity Demonstrated

In the boron-rich thermoelectric materials landscape, achieving p-type polarity with competitive performance has been a persistent challenge; most known high-performance boride thermoelectrics (e.g., CaB₆, SrB₆, boron carbides) are n-type or p-type with inferior figures of merit [1]. YbB₆ exhibits a p-type Seebeck coefficient at and around room temperature when synthesized with controlled boron excess (nominal composition YbB₆.₁ and YbB₆.₃), with the Seebeck coefficient and electrical conductivity reaching levels comparable to those of the leading n-type alkaline-earth hexaborides CaB₆ and SrB₆ [2]. In polycrystalline YbB₆, the Seebeck coefficient attains approximately 500 μV/K at room temperature; the power factor of a YbB₆ thin film (~2.5 μm, deposited by hybrid physical chemical vapor deposition) reaches ca. 200 μW m⁻¹ K⁻² at 563 K, slightly surpassing that of bulk YbB₆ [3][4]. This p-type parity is significant because n-type CaB₆ and SrB₆, with power factors exceeding 10⁻³ W/K² m and large negative α ranging from −100 to −270 μV/K at 1073 K, represent the performance benchmark for the hexaboride thermoelectric class [1].

thermoelectric p-type Seebeck coefficient hexaboride boron-rich semiconductor

Confirmed Semiconductor Band Gap of ~0.3 eV in YbB₆ Distinguishes It from Metallic LaB₆ and Kondo Insulator SmB₆

Angle-resolved photoemission spectroscopy (ARPES) on the nonpolar (110) surface of YbB₆ single crystals definitively resolved a topologically trivial B 2p–Yb 5d semiconductor band gap of ~0.3 eV, with the measurement avoiding the band-bending artifacts that had plagued earlier (001)-surface studies [1][2]. This ~0.3 eV gap is substantially larger than the hybridization gap of SmB₆ (~12–20 meV depending on the Coulomb U parameter) [3]. For context, LaB₆ is a monovalent metal with zero band gap, CeB₆ is a dense Kondo metal with heavy-fermion behavior and no bulk gap, and SmB₆ is a topological Kondo insulator with a gap on the order of tens of meV [4][5]. An independent study also observed an insulating gap of approximately 100 meV in YbB₆, larger than that found by theoretical calculations [6]. DFT calculations with modified Becke-Johnson exchange potential incorporating spin-orbit coupling and an on-site Yb 4f Coulomb interaction U ≈ 7 eV confirmed the trivial (non-topological) semiconducting character [1].

electronic structure band gap ARPES semiconductor topological insulator narrow-gap

Approximately 145% Volume Expansion Upon Oxidation—YbB₆ as a Self-Sealing Interphase in UHTC Composites

A critical requirement for interphase materials in UHTCf/UHTC composites is high volume expansion upon oxidation to seal cracks and protect underlying fibers. YbB₆ undergoes oxidation to form Yb₂O₃ and B₂O₃ with a calculated volume expansion of approximately 145% [1]. This value is explicitly identified as part of the rationale for selecting YbB₆ over other transition-metal hexaborides for the interphase application, where the expansion must be sufficient to fill and seal matrix cracks generated during composite loading [1]. In contrast, the commercially dominant hexaborides LaB₆ and CeB₆ are primarily evaluated for thermionic emission, where oxidation behavior is treated as a degradation mechanism rather than a functional design parameter—no comparable self-sealing volume expansion data exist for these analogues in the composite interphase context [2]. The high melting point of YbB₆ (>2500 °C) ensures that this sealing function can operate at temperatures far exceeding those accessible to conventional interphase materials such as pyrocarbon or BN [1].

oxidation volume expansion self-sealing UHTC interphase Yb₂O₃ B₂O₃

Semiconductor–Insulator Transition in YbB₆ Nanowires Below 20 K—Activation Energy of 1 meV Indicating Tunable Low-Temperature Transport

YbB₆ nanowires grown by a low trigger-temperature solid-state method (200–240 °C) exhibit a semiconductor–insulator transition (SIT) below 20 K with an activation energy ΔE of 1 meV [1]. The resistivity at 2 K reaches 49 times the room-temperature value (ρ₂K/ρ₃₀₀K = 49), accompanied by a non-saturating magnetoresistance with a B² dependence [1]. This SIT behavior, attributed to mixed valence of Yb ions induced by boron deficiency (confirmed by XPS), is fundamentally distinct from the bulk transport characteristics of YbB₆ single crystals, which show metallic or weakly semiconducting behavior depending on stoichiometry [1][2]. For comparison, SmB₆ nanowires show enhanced surface conductance (three orders of magnitude higher than bulk) at low temperatures, while YbB₆ nanowires demonstrate the opposite trend—a bulk-dominated insulating transition [3]. No analogous SIT with comparable activation energy has been reported for LaB₆, CeB₆, or CaB₆ nanostructures, which retain metallic conduction to lowest temperatures.

nanowire semiconductor-insulator transition activation energy magnetoresistance boron vacancy low-temperature transport

YbB₆ Isostructural Distinction from YbB₁₂—Two Distinct Quantum Ground States in the Ytterbium–Boron Phase System

Within the ytterbium–boron binary system, YbB₆ (CAS 12008-33-2) and YbB₁₂ represent two radically different quantum ground states despite sharing the same elemental constituents. LDA+Gutzwiller+DMFT calculations reveal that YbB₆ is a moderately correlated Z₂ topological insulator with a bulk band gap that is much larger than that of the isostructural SmB₆ [1][2]. YbB₁₂, in contrast, is a strongly correlated topological crystalline Kondo insulator characterized by a nonzero mirror Chern number, exhibiting a two-step energy gap structure: a narrower gap of ~10 meV and a larger pseudogap of ~100 meV that persists to room temperature [1][3]. Tunneling spectroscopy on YbB₁₂ single crystals measured a gap magnitude 2Δ ≈ 220–260 meV at 4.2 K, which is unexpectedly larger than transport-derived values, and the ratio 2Δ/kBTχ ≈ 37 is approximately three times larger than that of Ce-based Kondo semiconductors [4]. Optical conductivity measurements reveal a gap of ~25 meV developing in YbB₁₂ below 70 K [5]. These profound electronic structure differences mean that YbB₆ and YbB₁₂ cannot be substituted for one another in any application predicated on specific topological, transport, or gap properties.

topological insulator Kondo insulator YbB₁₂ mirror Chern number quantum phase mixed valence

Evidence-Backed Application Scenarios for Ytterbium Boride (YbB₆, CAS 12008-33-2)


Fiber–Matrix Interphase in Ultrahigh-Temperature Ceramic Composites (UHTCf/UHTC)

YbB₆ is quantitatively validated as a candidate interphase material for UHTC fiber-reinforced UHTC matrix composites destined for hypersonic vehicle leading edges and scramjet engine hot structures. The experimentally confirmed shear modulus of 80 GPa—substantially lower than the ZrB₂/HfB₂ matrix—enables mechanical fuse behavior, deflecting and arresting cracks at the fiber–matrix interface [1]. The low Pugh's ratio G/B and high damage tolerance index provide the ductility necessary to prevent catastrophic brittle failure. Critically, the ~145% volume expansion upon oxidation to Yb₂O₃ and B₂O₃ seals interfacial cracks in oxidizing environments above 500 °C where conventional pyrocarbon interphases would burn out [1]. The melting point exceeding 2500 °C ensures structural integrity at temperatures inaccessible to any non-ceramic interphase. This property combination is not available from LaB₆, CeB₆, or YbB₁₂.

p-Type Leg in All-Boride High-Temperature Thermoelectric Generators

The demonstration of p-type thermoelectric polarity in YbB₆ with a Seebeck coefficient reaching approximately +500 μV/K at room temperature, combined with electrical conductivity and power factor (thin-film: ~200 μW m⁻¹ K⁻² at 563 K) comparable to n-type CaB₆ and SrB₆ benchmarks, directly addresses the long-standing absence of a viable p-type hexaboride thermoelectric [1]. This enables the design of all-boride p–n thermoelectric modules for high-temperature (>500 K) waste-heat recovery, where the refractory nature and oxidation resistance of borides provide advantages over conventional telluride- or selenide-based thermoelectrics. The ability to tune polarity from p-type to n-type by adjusting boron stoichiometry (YbBₓ, x = 5.7–6.3) offers further device-design flexibility not available with CaB₆ or SrB₆.

Narrow-Gap Semiconductor for Infrared Detection and Electronic Junctions

With a confirmed bulk semiconductor band gap of ~0.3 eV (~4.1 μm cutoff wavelength) determined by ARPES on the nonpolar (110) surface [1], YbB₆ occupies the narrow-gap semiconductor regime suitable for mid-wave infrared detection or as a semiconductor element in metal–semiconductor junctions. Whereas LaB₆ and CeB₆ are metallic (zero gap) and therefore unsuitable for semiconductor device functions, and SmB₆'s ~15 meV gap restricts operation to sub-20 K cryogenic temperatures, YbB₆'s ~0.3 eV gap places its operating window in a technologically accessible near-room-temperature domain. The topologically trivial character (confirmed by mBJ+GW DFT) simplifies device modeling relative to the complex surface-state transport of SmB₆.

Cryogenic Resistive Switching or Sensing Elements Using YbB₆ Nanowires

YbB₆ nanowires exhibit a semiconductor–insulator transition below 20 K with a precisely characterized activation energy of 1 meV and a 49-fold resistivity ratio (ρ₂K/ρ₃₀₀K = 49) [1]. This sharp, reproducible transport transition—absent in metallic LaB₆, CeB₆, and CaB₆ nanowires—enables the design of cryogenic resistive switching elements, bolometers, or low-temperature thermistors. The low trigger-temperature synthesis method (200–240 °C solid-state route) is compatible with semiconductor processing workflows, suggesting potential for on-chip integration of YbB₆ nanowire devices for quantum computing readout or cryogenic sensor applications.

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